molecular formula C11H15Cl2NO B13268911 4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol

4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13268911
M. Wt: 248.15 g/mol
InChI Key: JHAPAJHHDOAJRX-UHFFFAOYSA-N
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Description

4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol is an organic compound with the molecular formula C11H15Cl2NO It is a derivative of butanol, featuring a 2,3-dichlorophenyl group attached to the nitrogen atom of an amino group, which is further connected to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 2,3-dichlorobenzylamine with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through techniques such as distillation, crystallization, or chromatography to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol is unique due to its specific structural features, such as the presence of the 2,3-dichlorophenyl group and the butanol backbone. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

4-[(2,3-dichlorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15Cl2NO/c1-8(15)5-6-14-7-9-3-2-4-10(12)11(9)13/h2-4,8,14-15H,5-7H2,1H3

InChI Key

JHAPAJHHDOAJRX-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=C(C(=CC=C1)Cl)Cl)O

Origin of Product

United States

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